molecular formula C13H10N2O4S B5820345 N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide

N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide

Cat. No. B5820345
M. Wt: 290.30 g/mol
InChI Key: NHMBUKSMTNSDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide, also known as MDSB, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. MDSB is a sulfonamide derivative of isoquinoline, and its unique structure makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has been shown to interact with the active site of carbonic anhydrase, leading to the inhibition of its activity. It has also been shown to inhibit the activity of cholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has also been shown to reduce inflammation in animal models of arthritis, indicating that it may have anti-inflammatory properties. In addition, N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus, suggesting that it may have antiviral activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide in lab experiments is its unique structure, which allows it to interact with a variety of enzymes and signaling pathways. This makes it a versatile tool for investigating the mechanisms of various physiological processes. However, one limitation of using N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide. One area of interest is the development of N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide-based drugs for the treatment of cancer, inflammation, and viral infections. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide on various physiological processes. Finally, further studies are needed to determine the safety and toxicity of N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide can be synthesized through a multistep process that involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole-3-sulfonamide with N-methylisatoic anhydride. The resulting compound is then subjected to further reactions to produce N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide in high yield and purity.

Scientific Research Applications

N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs. N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.

properties

IUPAC Name

N-methyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c1-14-20(18,19)8-5-7-3-2-4-9-11(7)10(6-8)13(17)15-12(9)16/h2-6,14H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMBUKSMTNSDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C3C(=C1)C=CC=C3C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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